molecular formula C11H6FN3 B11899992 5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-90-5

5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11899992
CAS No.: 1346686-90-5
M. Wt: 199.18 g/mol
InChI Key: GLDJVVCCOIUSSV-UHFFFAOYSA-N
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Description

5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position of the bipyridine ring and a cyano group at the 5’-position. Bipyridine derivatives are known for their applications in various fields, including coordination chemistry, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine boronic ester reacts with a bromopyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale coupling reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as DNA and enzymes, leading to various biological effects. The compound’s fluorine and cyano groups enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Bipyridine: Known for its applications in materials science and catalysis.

    5,5’-Dibromo-2,2’-bipyridine: Used in the synthesis of chiral catalysts.

Uniqueness

5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic properties and reactivity. These features make it particularly valuable in the design of metal complexes with specific functions and in the development of advanced materials .

Properties

CAS No.

1346686-90-5

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6FN3/c12-10-1-2-11(15-7-10)9-3-8(4-13)5-14-6-9/h1-3,5-7H

InChI Key

GLDJVVCCOIUSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)C#N

Origin of Product

United States

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